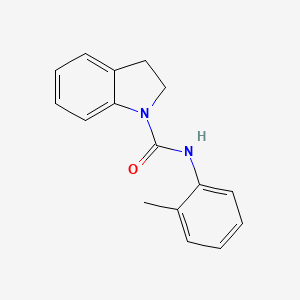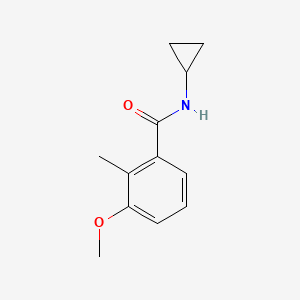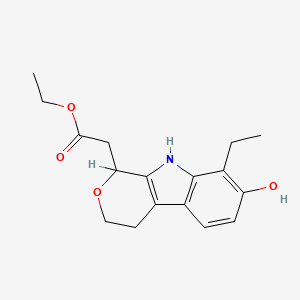
1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HYDROXYETODOLAC is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. It is known for its role in the metabolic pathway of etodolac, contributing to its pharmacological effects. The compound has the molecular formula C17H21NO4 and a molecular weight of 303.3529 .
Scientific Research Applications
7-HYDROXYETODOLAC has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the metabolic pathways of NSAIDs.
Biology: Investigated for its role in the metabolism of etodolac and its effects on biological systems.
Medicine: Studied for its potential therapeutic effects and its role in the pharmacokinetics of etodolac.
Industry: Utilized in the development of new NSAID formulations and in quality control processes
Preparation Methods
The synthesis of 7-HYDROXYETODOLAC involves several steps, starting from the precursor etodolac. One common method involves the hydroxylation of etodolac using specific reagents and conditions. The process typically includes:
Starting Material: Etodolac
Reagents: Hydroxylating agents such as hydrogen peroxide or specific enzymes
Conditions: Controlled temperature and pH to ensure selective hydroxylation at the 7th position.
Industrial production methods for 7-HYDROXYETODOLAC are similar but optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
7-HYDROXYETODOLAC undergoes various chemical reactions, including:
Oxidation: Can be further oxidized to form more hydroxylated derivatives.
Reduction: Reduction reactions can convert it back to etodolac under specific conditions.
Substitution: The hydroxyl group at the 7th position can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction and conditions employed .
Mechanism of Action
The mechanism of action of 7-HYDROXYETODOLAC is closely related to that of etodolac. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, 7-HYDROXYETODOLAC reduces inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are those related to prostaglandin synthesis .
Comparison with Similar Compounds
7-HYDROXYETODOLAC is unique compared to other similar compounds due to its specific hydroxylation at the 7th position. Similar compounds include:
Etodolac: The parent compound, which lacks the hydroxyl group at the 7th position.
Other Hydroxylated NSAIDs: Compounds like 6-HYDROXYETODOLAC and 8-HYDROXYETODOLAC, which have hydroxyl groups at different positions
The uniqueness of 7-HYDROXYETODOLAC lies in its specific metabolic pathway and its distinct pharmacological properties compared to other hydroxylated derivatives.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid involves the condensation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Condensation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid with ethyl acetoacetate in the presence of sodium ethoxide to yield 1,8-diethyl-3,4-dihydro-2H-pyrano[3,4-b]indole-1-carboxylic acid ethyl ester.", "Step 2: Cyclization of the intermediate product with acetic acid and water to yield 1,8-diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano[3,4-b]indole-1-acetic acid ethyl ester.", "Step 3: Hydrolysis of the ethyl ester with sodium hydroxide to yield the final product, 1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano[3,4-b]indole-1-acetic acid." ] } | |
CAS No. |
101901-07-9 |
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
2-(1,8-diethyl-7-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C17H21NO4/c1-3-10-13(19)6-5-11-12-7-8-22-17(4-2,9-14(20)21)16(12)18-15(10)11/h5-6,18-19H,3-4,7-9H2,1-2H3,(H,20,21) |
InChI Key |
LOALFJPXZIHKNH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC2=C1NC3=C2CCOC3CC(=O)OCC)O |
Canonical SMILES |
CCC1=C(C=CC2=C1NC3=C2CCOC3(CC)CC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)
![3'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B3060810.png)
![3'-(Benzyloxy)[1,1'-biphenyl]-3-ol](/img/structure/B3060811.png)
![3'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060812.png)
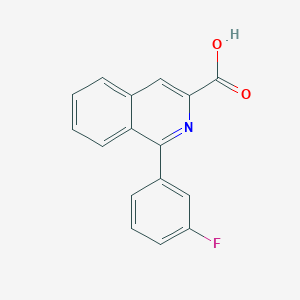


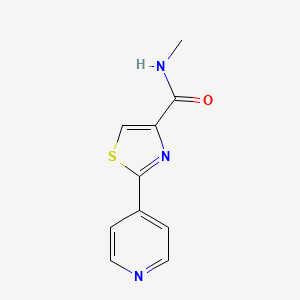
![N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B3060825.png)

![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)
